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3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline Documentation Hub

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  • Product: 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline
  • CAS: 1040688-54-7

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Protocols for 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

This Application Note is designed for Research Use Only (RUO) in preclinical drug development. It addresses the physicochemical challenges, safety profiles, and efficacy models relevant to lipophilic N-alkylated aniline...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Research Use Only (RUO) in preclinical drug development. It addresses the physicochemical challenges, safety profiles, and efficacy models relevant to lipophilic N-alkylated aniline derivatives.

Executive Summary & Compound Analysis

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (herein BXMP-7 ) represents a structural class of lipophilic amines often investigated for sodium/calcium channel modulation (e.g., neuropathic pain, arrhythmia) or Sigma-1 receptor affinity .

The molecule features two lipophilic aromatic ether tails flanking a central secondary amine. This structure suggests high membrane permeability but significant solubility challenges and specific metabolic risks (N-dealkylation).

Physicochemical Profile (Predicted)
PropertyValue (Est.)[1]Implication for Protocol
LogP 5.2 – 5.8High lipophilicity; requires lipid-based formulation.
pKa (Base) ~4.5 – 5.0Weak base; likely unionized at physiological pH.
MW ~347.45 g/mol Good oral bioavailability potential (Lipinski compliant).
Metabolic Alert N-dealkylationPotential release of 3-(benzyloxy)aniline (Toxicophore).

Formulation Strategy for In Vivo Dosing

Challenge: BXMP-7 is likely insoluble in aqueous buffers (PBS/Saline). Solution: A cosolvent/surfactant system is required to prevent precipitation in the peritoneum or gut.

Protocol A: Vehicle Preparation (Standard S.C./I.P.)

Reagents: PEG-400, Tween-80, Saline (0.9% NaCl), DMSO (anhydrous).

  • Stock Solution (100 mg/mL): Dissolve BXMP-7 in 100% DMSO. Vortex for 2 minutes or sonicate at 37°C until clear.

  • Phase 1 Mix: Add Tween-80 to the DMSO stock (Ratio: 1:1 v/v). Vortex vigorously.

  • Phase 2 Dilution: Slowly add PEG-400 .

  • Final Aqueous Step: Dropwise addition of warm Saline (37°C) with continuous stirring.

Final Composition (Target):

  • 5% DMSO

  • 5% Tween-80

  • 40% PEG-400

  • 50% Saline

  • Stability: Use within 4 hours of preparation.

Safety & Toxicology: The "Aniline Watch"

Expert Insight: The core risk of aniline derivatives is metabolic activation to hydroxylamines, causing Methemoglobinemia (MetHb) . Although BXMP-7 is a secondary aniline (safer than primary), hepatic CYP450 enzymes may cleave the propyl chain, releasing the primary aniline metabolite.

Protocol B: Acute Toxicity & MetHb Monitoring

Subject: C57BL/6 Mice (Male, 8-10 weeks). Group Size: n=5 per dose.

Workflow:

  • Baseline Blood Draw: Collect 20 µL via tail nick into heparinized tubes.

  • Dosing: Administer BXMP-7 (I.P.) in escalating doses: 10, 30, 100 mg/kg.

  • Observation: Monitor for cyanosis (blue extremities), lethargy, and respiratory distress.

  • Timepoints: 1h, 4h, 24h post-dose.

MetHb Assay (Self-Validating Step):

  • Lyse RBCs in water.

  • Measure Absorbance at 630 nm (MetHb) and 540 nm (OxyHb).

  • Validation: If MetHb > 10%, the N-dealkylation pathway is active. Stop dose escalation.

Pharmacokinetics (PK) Study

This protocol establishes the bioavailability (F%) and half-life (


) to determine dosing frequency for efficacy models.
Protocol C: Rat Cassette PK

Subject: Sprague-Dawley Rats (Jugular vein cannulated). Dosing:

  • Group IV: 2 mg/kg (Intravenous bolus).

  • Group PO: 10 mg/kg (Oral gavage).

Sampling Schedule:

  • Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Matrix: Plasma (K2EDTA).

  • Bioanalysis: LC-MS/MS (MRM mode).

Data Analysis (Non-Compartmental): Calculate


, 

,

, and Bioavailability (

).

Efficacy Model: Neuropathic Pain (CCI)

Given the structural similarity to ion channel blockers (e.g., Mexiletine analogs), the Chronic Constriction Injury (CCI) model is the gold standard for validation.

Protocol D: CCI Surgery & Testing

Mechanism: Loose ligation of the sciatic nerve induces thermal hyperalgesia and mechanical allodynia.

Surgical Workflow:

  • Anesthesia: Isoflurane (2-3%).

  • Exposure: Expose common sciatic nerve at mid-thigh level.

  • Ligation: Place 4 loose ligatures (chromic gut 4-0) around the nerve (1mm spacing).

  • Recovery: Allow 7-14 days for neuropathy to develop.

Behavioral Testing (Von Frey):

  • Baseline: Measure paw withdrawal threshold (PWT) on Day 14 (pre-dose).

  • Administration: Administer BXMP-7 (e.g., 30 mg/kg I.P.) or Vehicle.

  • Measurement: Test PWT at 30, 60, 120, and 240 minutes post-dose.

  • Endpoint: Significant increase in PWT (g) compared to vehicle indicates analgesic efficacy.

Visualizing the Mechanism & Workflow

Diagram 1: Metabolic Fate & Safety Logic

This diagram illustrates the critical safety checkpoint regarding the metabolic cleavage of BXMP-7.

MetabolicPathway Parent BXMP-7 (Parent Drug) CYP CYP450 (Liver) Parent->CYP N-Dealkylation Metabolite1 Primary Aniline (3-Benzyloxyaniline) CYP->Metabolite1 Major Path Metabolite2 Aldehyde/Acid Tail CYP->Metabolite2 Minor Path Tox N-Hydroxylation (Methemoglobinemia Risk) Metabolite1->Tox Bioactivation Safe Glucuronidation (Excretion) Metabolite1->Safe Phase II

Caption: Metabolic pathway highlighting the risk of N-dealkylation and subsequent primary aniline toxicity.

Diagram 2: In Vivo Study Workflow

The sequential logic for characterizing BXMP-7.

StudyWorkflow Start Compound Synthesis & QC (>98% Purity) Formulation Solubility Screen (DMSO/PEG/Tween) Start->Formulation ToxScreen Acute Tox (Mice) MetHb Check Formulation->ToxScreen PK PK Study (Rat) IV vs PO ToxScreen->PK If MTD > 30mg/kg Decision Bioavailable & Safe? PK->Decision Efficacy CCI Neuropathic Pain Model Decision->Efficacy Yes Stop Redesign Structure Decision->Stop No (High Cl / Tox)

Caption: Decision tree for the preclinical progression of BXMP-7.

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.
  • Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: progress in the past decade." Chemical Research in Toxicology. (Authoritative source on Aniline metabolic toxicity).

  • Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. (The foundational protocol for the CCI model).

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Reference for solubility/permeability logic).

Sources

Application

Application Note: Quantitative Analysis of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

Introduction 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline is a complex aromatic amine with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline is a complex aromatic amine with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and safety assessments. This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline in various matrices. The protocols detailed herein are grounded in established principles of analytical chemistry and are designed to be robust and compliant with regulatory expectations.

The selection of an appropriate analytical technique is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This application note will explore three powerful and widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.

Physicochemical Properties of the Analyte

  • Aromatic Nature: The presence of multiple phenyl rings indicates strong ultraviolet (UV) absorbance, making HPLC-UV a viable detection method.[2]

  • Amine Group: The secondary amine functionality can present challenges in gas chromatography due to potential interactions with the column, sometimes necessitating derivatization.[3][4]

  • Molecular Weight and Polarity: The molecular structure suggests a relatively high molecular weight and moderate polarity, influencing its retention behavior in chromatographic systems.

  • Volatility: The compound is likely to have low volatility, which may require derivatization for efficient GC analysis.

Method Selection and Comparative Overview

The choice of analytical methodology is a critical decision in the quantification process.[5] Below is a comparative summary of the recommended techniques for analyzing 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline.

Technique Principle Advantages Considerations Typical Application
HPLC-UV Separation based on polarity using a liquid mobile phase and stationary phase, with detection via UV absorbance.[1][2]Robust, cost-effective, widely available, good for purity and assay determination.[6]Lower sensitivity compared to mass spectrometry, potential for interference from co-eluting compounds.Routine quality control, content uniformity, and stability testing of drug substances and products.[7]
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.[8]High chromatographic efficiency, provides structural information from mass spectra.May require derivatization for polar or non-volatile analytes, potential for thermal degradation.[3][4]Impurity profiling, analysis of volatile related substances.
LC-MS/MS High-specificity separation by HPLC coupled with highly sensitive and selective detection by tandem mass spectrometry.[9][10]Unsurpassed sensitivity and selectivity, ideal for complex matrices, provides structural confirmation.Higher cost and complexity of instrumentation and method development.Bioanalysis (pharmacokinetic studies), trace-level impurity quantification.[11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse method for the quantitative analysis of active pharmaceutical ingredients (APIs) and is an excellent starting point for the analysis of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline.[2][6]

Scientific Rationale

Reversed-phase HPLC is the most common mode of separation for pharmaceutical compounds.[7] The analyte, being moderately polar, will be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The aromatic nature of the molecule will allow for sensitive detection using a UV detector.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade formic acid or trifluoroacetic acid.

  • Reference standard of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by a UV scan).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The method should be validated according to ICH Q2(R1) guidelines.[12][13][14] Key validation parameters include:

  • Specificity: Demonstrate that there is no interference from excipients or degradation products.

  • Linearity: Assess the linear relationship between concentration and detector response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with deliberate small variations in parameters.

dot

Caption: HPLC-UV analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of impurities or in matrices where higher selectivity is required, GC-MS is a powerful alternative.[8] Given the likely low volatility and the presence of a polar amine group, derivatization is recommended to improve chromatographic performance.[3][15]

Scientific Rationale

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) will increase the volatility and thermal stability of the analyte, and reduce its polarity, leading to better peak shape and sensitivity in the GC system. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector.

  • Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • High-purity helium as the carrier gas.

  • Derivatization reagent (e.g., BSTFA with 1% TMCS).

  • Anhydrous pyridine or other suitable solvent.

2. Derivatization Procedure:

  • Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.

  • Quantification is performed using a calibration curve constructed from derivatized standards, typically by monitoring a characteristic ion (Selected Ion Monitoring - SIM mode) for enhanced sensitivity.

dot

Caption: GC-MS with derivatization workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as the analysis of the analyte in biological matrices, LC-MS/MS is the gold standard.[9][10]

Scientific Rationale

This technique combines the powerful separation capabilities of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for the quantification of the analyte at very low concentrations, even in the presence of complex matrix components.[16]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents.

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A fast gradient is typically employed to ensure high throughput.

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

    • Precursor Ion (Q1): [M+H]+ of the analyte.

    • Product Ion (Q3): A stable and abundant fragment ion.

  • Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity.

4. Sample Preparation (for biological matrices like plasma):

  • To 100 µL of plasma, add the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in the initial mobile phase composition and inject.

Data Analysis

Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration of the calibration standards. This approach corrects for variations in sample preparation and instrument response.

Conclusion

The quantification of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline can be successfully achieved using a variety of analytical techniques. The choice of the most appropriate method will depend on the specific requirements of the analysis. For routine quality control, HPLC-UV provides a robust and cost-effective solution. For impurity profiling and when dealing with volatile related compounds, GC-MS with derivatization is a powerful tool. For bioanalysis and trace-level quantification in complex matrices, LC-MS/MS offers unparalleled sensitivity and selectivity. All methods must be thoroughly validated to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines.[17][18][19][20][21]

References

  • Vertex AI Search. (2026, February 13).
  • PubMed. (2011, January 15).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Waters Corporation.
  • LCGC International. (2026, February 5). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Lab Manager. (2025, October 22).
  • BenchChem.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy.
  • BenchChem.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • IntuitionLabs. (2026, February 12). ICH Q2(R2)
  • ScienceDirect. (2022).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • PubMed. (2008, February 1).
  • University of Wisconsin Biotechnology Center.
  • PubMed. GC/MS analysis of biologically important aromatic amines.
  • ICH. Quality Guidelines.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2019, July 1). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • ResearchGate. (2025, August 6).
  • SCIEX.
  • LCGC International. (2025, November 27).
  • YouTube. (2024, September 23).
  • KCAS Bio. LCMS Assays and Bioanalytical Services.
  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • KNAUER. (2026, February 10).
  • National Institutes of Health. PubChem Compound Summary for CID 92892, 3-Benzyloxyaniline.
  • Sigma-Aldrich. 3-Benzyloxyaniline 98%.
  • Chem-Impex. 3-Benzyloxyaniline.
  • National Institutes of Health. PubChem Compound Summary for CID 10080947, 3-(Benzyloxy)-2-methylpropanal.
  • Cheméo. Chemical Properties of Benzenamine, N-propyl- (CAS 622-80-0).

Sources

Method

"3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" in drug discovery

This guide details the technical profile, experimental protocols, and application workflows for 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline , a specialized pharmaceutical intermediate and chemical scaffold used in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, experimental protocols, and application workflows for 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline , a specialized pharmaceutical intermediate and chemical scaffold used in drug discovery.[1]

Part 1: Technical Profile & Application Overview

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline is a lipophilic, N-alkylated aniline derivative.[1] In medicinal chemistry, this structural motif—combining an aniline core, a benzyloxy "tail," and a phenoxyalkyl linker—is characteristic of privileged scaffolds used to target G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT, Sigma receptors) and Ion Channels (e.g., Sodium or Potassium channels).[1] It serves as a critical building block for generating Structure-Activity Relationship (SAR) libraries or as a late-stage intermediate for specific proprietary APIs.[1]

Chemical Identity
  • IUPAC Name: 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline[1][2]

  • Molecular Formula: C₂₃H₂₅NO₂[1]

  • Molecular Weight: 347.46 g/mol [1]

  • Key Functional Groups:

    • Secondary Amine: Nucleophilic center for further derivatization or H-bond donor/acceptor in binding.[1]

    • Benzyloxy Group: Provides bulk and lipophilicity, often occupying hydrophobic pockets (e.g., S1/S2 pockets in proteases or GPCR orthosteric sites).[1]

    • Phenoxypropyl Chain: A flexible linker facilitating "bivalent" binding modes or reaching deep sub-pockets.[1]

Primary Applications in Drug Discovery
  • Scaffold for GPCR Ligands: The N-linked phenoxyalkyl motif mimics the pharmacophore of several monoamine transporter inhibitors and Sigma-1 receptor ligands.[1]

  • Ion Channel Modulators: Structural analogs (e.g., mexiletine derivatives) suggest potential utility in designing state-dependent sodium channel blockers.[1]

  • Fragment-Based Drug Design (FBDD): Used as a high-molecular-weight fragment to probe hydrophobic interactions in protein binding sites.[1]

Part 2: Experimental Protocols

Protocol 1: Chemical Synthesis (Reductive Amination Route)

Context: Synthesis of the target compound from 3-(benzyloxy)aniline and 1-(3-methylphenoxy)propan-2-one (or equivalent aldehyde/ketone).[1]

Reagents:

  • 3-(Benzyloxy)aniline (1.0 eq)[1]

  • 2-(3-Methylphenoxy)propanal (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)[1]

  • Acetic acid (cat.)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 3-(benzyloxy)aniline (10 mmol) in dry DCM (50 mL). Add 2-(3-methylphenoxy)propanal (11 mmol) and glacial acetic acid (0.5 mL). Stir at room temperature for 2 hours under nitrogen atmosphere. Monitoring: Check by TLC for disappearance of amine.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16 h).

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).[1] Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to yield the title compound as a viscous oil or low-melting solid.[1]

Protocol 2: In Vitro Metabolic Stability Profiling

Context: Assessing the liability of the benzyloxy and phenoxyalkyl groups to CYP450-mediated metabolism.[1]

Materials:

  • Test Compound: 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (10 mM DMSO stock)

  • Human Liver Microsomes (HLM, 20 mg/mL)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂)[1]

  • Phosphate Buffer (100 mM, pH 7.4)[1]

Workflow:

  • Pre-Incubation: Prepare a reaction mixture containing HLM (0.5 mg/mL final) and Test Compound (1 µM final) in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.[1] Total volume: 200 µL.[1]

  • Sampling: At time points t = 0, 15, 30, and 60 minutes, remove 30 µL aliquots.

  • Quenching: Immediately dispense into 120 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Data Output Format:

Time (min)Peak Area Ratio (Analyte/IS)% Remaining

(µL/min/mg)
01.00100%-
150.8585%[Calc]
300.6060%[Calc]
600.3535%[Calc]

Part 3: Visualization & Logic

Mechanism of Action / SAR Logic Diagram

The following diagram illustrates the structural logic of using 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline as a scaffold for probing hydrophobic pockets in GPCRs or Ion Channels.

SAR_Logic Compound 3-(Benzyloxy)-N- [2-(3-methylphenoxy)propyl]aniline AnilineCore Aniline Core (H-bond Donor/Acceptor) Compound->AnilineCore Benzyloxy 3-Benzyloxy Group (Hydrophobic Bulk) Compound->Benzyloxy Linker Propyl Linker (Flexibility) Compound->Linker Target Target Binding Site (GPCR / Ion Channel) AnilineCore->Target H-Bonding Benzyloxy->Target Hydrophobic Pocket 1 Phenoxy 3-Methylphenoxy (Distal Aromatic Interaction) Linker->Phenoxy Phenoxy->Target Hydrophobic Pocket 2

Caption: Structural decomposition of the compound highlighting its pharmacophoric elements for target binding.

Experimental Workflow Diagram

This flowchart outlines the critical path from compound acquisition to biological validation.

Workflow Start Compound Acquisition (Synthesis or Commercial Source) QC Quality Control (1H-NMR, LC-MS >95%) Start->QC Solubility Solubility Profiling (Kinetic Solubility in PBS) QC->Solubility Screening Primary Screening (Single Point @ 10 µM) Solubility->Screening Hit Hit Confirmation (IC50 Determination) Screening->Hit >50% Inhibition ADME Early ADME (Microsomal Stability) Hit->ADME

Caption: Step-by-step validation workflow for profiling the compound in a drug discovery campaign.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for ADME protocols).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on aniline and ether scaffolds).

Sources

Application

Application Notes & Protocols: Characterizing the In Vitro Bioactivity of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

<_ > < _> Introduction: A Strategic Approach to Novel Compound Analysis The discovery and development of novel small molecules are foundational to advancing therapeutic interventions. The compound 3-(Benzyloxy)-N-[2-(3-m...

Author: BenchChem Technical Support Team. Date: February 2026

<_ > < _>

Introduction: A Strategic Approach to Novel Compound Analysis

The discovery and development of novel small molecules are foundational to advancing therapeutic interventions. The compound 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (Compound Y) represents a novel chemical entity with undetermined biological activity. As such, a structured, multi-phase approach is required to systematically characterize its effects in a cellular context. While some related structures, such as benzyloxyaminopyridines and benzyloxyquinoxalines, have been investigated as potential kinase inhibitors or antiproliferative agents, the specific biological role of Compound Y remains uncharacterized.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of Compound Y. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We will progress from fundamental compound handling and cytotoxicity assessment to preliminary functional screens for apoptosis and proliferation, establishing a robust foundation for future, more targeted mechanism-of-action studies.[3][4] The overarching goal is to determine if Compound Y warrants deeper investigation as a potential bioactive agent.

Phase 1: Compound Management and Foundational Cytotoxicity Screening

Before any biological assessment, proper handling and solubility determination are paramount to ensure experimental reproducibility.[5][6] The initial biological evaluation of any novel compound must begin with determining its cytotoxic potential to establish a viable concentration range for subsequent functional assays.

Compound Handling, Solubilization, and Storage

Scientific Rationale: The solubility and stability of a compound directly impact its effective concentration in culture media. Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization due to its ability to dissolve a wide range of hydrophobic molecules.[6][7] However, DMSO itself can be toxic to cells at concentrations typically exceeding 0.5%. Therefore, maintaining the final DMSO concentration at a minimal, consistent, and non-toxic level (ideally ≤0.1%) across all experiments is critical.[7]

Protocol: Preparation of a 10 mM Master Stock Solution

  • Preparation: Before opening, centrifuge the vial of Compound Y powder to ensure all material is at the bottom.

  • Solubilization: Add a sufficient volume of high-purity, sterile DMSO to the vial to create a 10 mM master stock solution. Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if solubility is limited.

  • Sterilization: Filter the 10 mM stock solution through a 0.22 µm sterile syringe filter into a sterile, amber tube.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to one month).[7]

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and preparation date.[5]

Workflow for Initial Compound Characterization

The following diagram outlines the strategic workflow for the initial assessment of Compound Y.

G cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Cytotoxicity Screening cluster_functional Phase 3: Functional Assays cluster_key Workflow Key Compound Compound Y Powder Stock Prepare 10 mM Stock in DMSO Compound->Stock QC Aliquot & Store at -80°C Stock->QC Dose Dose-Response Assay (e.g., MTT/MTS) QC->Dose Use Aliquot IC50 Calculate IC50 Value Dose->IC50 Apoptosis Apoptosis Assay (Caspase-Glo 3/7) IC50->Apoptosis Select Sub-IC50 Concentrations Prolif Proliferation Assay (BrdU Incorporation) IC50->Prolif CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Key1 Blue Nodes: Experimental Steps Key2 Gray Boxes: Experimental Phases

Caption: Workflow for the initial in vitro characterization of a novel compound.

Determining Cytotoxicity and IC50 with an MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50), the concentration of Compound Y that reduces cell viability by 50%.[9][10] The IC50 value is essential for selecting appropriate, non-lethal concentrations for subsequent functional experiments.

Protocol: MTT Assay for IC50 Determination

  • Cell Plating: Seed a cancer cell line (e.g., A549, HeLa, or another relevant line) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Dilution: Prepare a serial dilution series of Compound Y (e.g., from 100 µM down to 0.01 µM) in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) and a "no-cell" blank control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells. Incubate the plate for a relevant duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Place the plate on a shaker for 10 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[8][11]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[9]

ParameterDescription
Cell Line A549 (Human Lung Carcinoma)
Seeding Density 8,000 cells/well
Treatment Duration 72 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm
Controls Vehicle (0.1% DMSO), Untreated, Blank (Media only)

Phase 2: Preliminary Functional Screening

With the IC50 value established, the next phase investigates whether Compound Y induces specific cellular phenotypes, such as apoptosis or inhibition of proliferation, at non-cytotoxic concentrations (typically at or below the IC50 value).

Assessing Apoptosis Induction via Caspase-3/7 Activity

Scientific Rationale: Apoptosis, or programmed cell death, is a critical cellular process. A key hallmark is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[12] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.[12][13]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat them with Compound Y at various concentrations (e.g., IC50, 0.5x IC50, 0.1x IC50) and a vehicle control for a predetermined time (e.g., 24 hours). Include a positive control (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation: Mix the contents on a plate shaker at low speed for 1 minute and then incubate at room temperature for 1-3 hours, protected from light.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.

G cluster_pathway Apoptosis Induction Pathway CompoundY Compound Y (Hypothesized Inducer) Cell Target Cell CompoundY->Cell Procaspase Procaspase-3/7 Cell->Procaspase Caspase Active Caspase-3/7 Procaspase->Caspase Substrate DEVD Substrate Caspase->Substrate Cleavage Luminescence Luminescent Signal (Measured) Substrate->Luminescence

Caption: Hypothesized pathway for apoptosis detection using a DEVD-based substrate.

Measuring Effects on Cell Proliferation with a BrdU Assay

Scientific Rationale: Cell proliferation is characterized by DNA synthesis during the S-phase of the cell cycle. The BrdU (5-bromo-2'-deoxyuridine) assay relies on the incorporation of this thymidine analog into newly synthesized DNA.[15][16] Incorporated BrdU is then detected using a specific anti-BrdU antibody, providing a quantitative measure of cell proliferation.[17][18]

Protocol: BrdU Incorporation Assay

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with sub-lethal concentrations of Compound Y and controls for a period that allows for at least one cell doubling (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C.[17] The optimal incubation time depends on the cell line's doubling time and should be optimized.[16]

  • Fixation and Denaturation: Remove the labeling medium and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature to fix the cells and denature the DNA, which is necessary to expose the incorporated BrdU.[18]

  • Immunodetection: Wash the wells and add the anti-BrdU detection antibody. Incubate for 1 hour. Following another wash step, add an HRP-labeled secondary antibody and incubate for 1 hour.[17]

  • Signal Development: After a final wash, add TMB substrate. Monitor color development and then add a stop solution.[17]

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of proliferation by comparing the absorbance of treated wells to the vehicle control.

Cell Cycle Analysis Using Propidium Iodide Staining

Scientific Rationale: To further dissect the anti-proliferative effects, cell cycle analysis can reveal if Compound Y causes arrest at a specific phase (G0/G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different cycle phases by flow cytometry.[19]

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with Compound Y at selected concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension of approximately 1 x 10^6 cells per sample.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19][20] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[20][21]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[19][22]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[20]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use pulse-width or area parameters to exclude cell doublets.[21]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

AssayEndpoint MeasuredPrinciple
MTT Assay Cell Viability / Metabolic ActivityEnzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in living cells.[8]
Caspase-Glo® 3/7 ApoptosisLuminescence generated from caspase-3/7 cleavage of a proluminescent DEVD substrate.[12]
BrdU Assay DNA Synthesis / ProliferationImmunodetection of BrdU, a thymidine analog, incorporated into newly synthesized DNA.[15][16]
PI Staining DNA Content / Cell Cycle PhaseFlow cytometric analysis of fluorescence from propidium iodide intercalated into cellular DNA.

Conclusion and Future Directions

This guide outlines the critical first steps in characterizing the novel compound 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline. By systematically determining its IC50 and assessing its impact on fundamental cellular processes like apoptosis, proliferation, and cell cycle progression, researchers can generate a robust preliminary data package. The results from these assays will dictate the direction of future research. A significant induction of apoptosis, for example, would warrant further investigation into specific apoptotic pathways (e.g., intrinsic vs. extrinsic). Similarly, a potent anti-proliferative effect or a distinct cell cycle arrest would guide subsequent mechanistic studies, such as target identification, pathway analysis through western blotting, or broader multi-omic approaches.[23] This structured, evidence-based workflow ensures that resources are directed efficiently toward the most promising avenues of investigation.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Chicago. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Babraham Institute. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • MTT assay to determine the IC50 value of the different drugs and... ResearchGate. [Link]

  • How to calculate IC50 from MTT assay. YouTube. [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PMC. [Link]

  • Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. MDPI. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]

  • Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation. PubMed. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. PMC. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • 3,4-Dihydroxyphenylethanol (DPE or Hydroxytyrosol) Counteracts ERK1/2 and mTOR Activation, Pro-Inflammatory Cytokine Release, Au. MDPI. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Allen Cell Collection - Fluorescently Tagged Human Induced Pluripotent Cell Lines. Coriell Institute for Medical Research. [Link]

  • Cell Line Choice. Merck Millipore. [Link]

  • Biological and biochemical characterization of cell lines derived from initiation-promotion transformed C3H/10T1/2 cells. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

[1] Executive Summary & Molecule Profile User Query: "I am struggling to purify 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline. Standard silica chromatography yields broad peaks, and the oil turns brown upon standing...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

User Query: "I am struggling to purify 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline. Standard silica chromatography yields broad peaks, and the oil turns brown upon standing.[1] I suspect over-alkylation impurities."

Scientist’s Analysis: This molecule presents a "perfect storm" of purification challenges common to lipophilic secondary amines.[2] You are likely dealing with three concurrent issues:

  • The "Sticky" Impurity: Competitive formation of the tertiary amine (bis-alkylation) during synthesis.

  • Silanol Interaction: The secondary amine interacts strongly with acidic silanols on silica gel, causing peak tailing.[2][1]

  • Oxidative Instability: The electron-rich aniline core is prone to oxidation (browning) if left as a free base.[3]

This guide moves beyond standard protocols to provide a self-validating purification strategy focusing on salt formation and modified chromatography.

Critical Troubleshooting Modules

Module A: The "Bis-Alkylated" Impurity (Tertiary Amine)[1]

The Problem: If you synthesized this via alkylation (e.g., aniline + alkyl halide) or reductive amination, you likely have 5–15% of the tertiary amine byproduct.[2][1] This impurity is structurally nearly identical to your product but lacks the N-H proton.[2]

The Solution: Selective Salt Crystallization (The "Silver Bullet") Chromatographic separation of secondary vs. tertiary amines is difficult due to similar


 values. Crystallization is superior here because the crystal lattice of a secondary amine salt is often distinct from the tertiary amine salt due to hydrogen bonding capabilities (the secondary amine has an N-H donor; the tertiary does not).

Protocol: The Oxalate Salt Screen Why Oxalate? Oxalic acid is a dicarboxylic acid that often forms highly crystalline, non-hygroscopic salts with anilines, unlike HCl salts which can be oils or hygroscopic.[2][1]

  • Dissolution: Dissolve 1.0 g of crude free base in 5 mL of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid (dissolved in minimal warm EtOH) dropwise.

  • Observation:

    • Immediate precipitate: Likely amorphous. Re-heat to dissolve and cool slowly.

    • No precipitate: Add diethyl ether or hexanes dropwise until turbid.[2]

  • Harvest: Filter the white solid. Wash with cold Et2O.

  • Validation: Run 1H NMR. The tertiary amine impurity signals should be absent.

    • Note: If oxalate fails, try Fumaric acid or p-Toluenesulfonic acid (pTsOH) .[2][1]

Module B: Chromatographic Tailing & Resolution

The Problem: Your compound tails on silica because the basic amine nitrogen hydrogen-bonds with the acidic silanol groups (


) on the stationary phase.[3] This band broadening masks impurities.

The Solution: Amine Deactivation You must block the silanol sites or use a basic stationary phase.

Optimized Mobile Phase Protocol:

  • Standard approach: Add 1% Triethylamine (TEA) or

    
     to your mobile phase (e.g., Hexane:EtOAc:TEA 80:19:1).[2][1]
    
  • Advanced approach (Recommended): Use Amino-functionalized Silica (

    
    -Silica)  cartridges.[3]
    
    • Mechanism:[2][1][4][5] The surface is already basic. No TEA modifier is needed.[2]

    • Solvent System: Hexane/EtOAc gradients work perfectly with sharp peaks.

Visualizing the Separation Logic:

PurificationLogic Start Crude Reaction Mixture CheckImpurity Check HPLC/TLC (Is Tertiary Amine Present?) Start->CheckImpurity Decision1 Yes, >5% Impurity CheckImpurity->Decision1 Decision2 No, mostly clean CheckImpurity->Decision2 SaltScreen Salt Formation Strategy (Oxalate/HCl) Decision1->SaltScreen Thermodynamic Separation Chromatography Flash Chromatography Decision2->Chromatography Kinetic Separation Recryst Recrystallization (EtOH/Et2O) SaltScreen->Recryst MethodA Method A: Standard Silica + 1% TEA Chromatography->MethodA MethodB Method B: Amino-Silica (NH2) Chromatography->MethodB Final Pure Secondary Amine Salt (Stable Storage Form) MethodA->Final MethodB->Final Recryst->Final

Figure 1: Decision tree for purification based on impurity profile. Note that salt formation is preferred for removing structural analogs.

Module C: Stability of the Benzyl Ether

The Problem: You mentioned the "Benzyloxy" group. Benzyl ethers are generally stable to base but labile to strong acids (especially Lewis acids or HBr) and hydrogenation .

Critical Warnings:

  • Avoid HBr/BBr3: These will cleave your benzyl ether to a phenol.[2]

  • Avoid Catalytic Hydrogenation: Do not use

    
     to purify this amine; you will cleave the benzyl group [1].[3]
    
  • Acidic Workup: If using HCl to make a salt, use anhydrous HCl in Dioxane or Ether at 0°C. Aqueous HCl at reflux can hydrolyze the ether over time.[2]

Data Summary: Salt Screening Parameters

Use this table to select the correct salt form for your specific impurity profile.

Salt CounterionCrystallinity PotentialHygroscopicityImpurity Rejection (Tertiary Amine)Stability Note
Oxalate High (Excellent)LowHigh (Lattice selectivity)Recommended Starting Point [2]
Hydrochloride Moderate (Often oils)High (Sticky)ModerateRisk of excess acid cleaving benzyl ether if wet.[3]
Fumarate ModerateVery LowModerateGood for pharmaceutical formulations; mild acid.[2]
TFA Salt Low (Often oils)HighLowAvoid. Hard to handle; hygroscopic.

Frequently Asked Questions (FAQs)

Q1: My product turns brown on the rotavap. Why? A: Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming quinoid-like impurities (red/brown).[3][2]

  • Fix: Do not store the free base. Convert it immediately to the Oxalate or HCl salt . The protonated nitrogen pulls electron density from the ring, significantly increasing oxidative stability.[2]

Q2: Can I use Acid-Base extraction to remove the tertiary amine? A: Likely not.[3] The pKa difference between a secondary N-alkyl aniline (pKa ~4-5) and a tertiary N,N-dialkyl aniline (pKa ~5-6) is too small for effective separation by pH control alone in a separatory funnel.[3][2] Crystallization is required.

Q3: The NMR shows a broad peak at 4.0 ppm that disappears with D2O shake. What is it? A: That is your N-H proton.[2] In secondary anilines, this proton is often broad due to quadrupole broadening from the nitrogen or exchange.[2] This confirms you have the secondary amine and not the tertiary impurity.

Q4: How do I remove the benzyl group intentionally later? A: If this is an intermediate, use standard hydrogenolysis (


, Pd/C, MeOH) or transfer hydrogenation (Ammonium Formate, Pd/C).[2][1] Ensure the amine is protonated (salt form) to prevent catalyst poisoning [3].

References

  • Greene, T.W., Wuts, P.G.M. (1999).[2][1] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Benzyl ether stability and cleavage conditions).

  • Anderson, N.G. (2012). Practical Process Research & Development. Academic Press.[2] (Source for salt selection strategies in amine purification).

  • Rylander, P.N. (1979).[2] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[2] (Details on preventing catalyst poisoning by free amines).

  • BenchChem Technical Support. (2025). Purification of Substituted Anilines: Troubleshooting Guide. (General principles of aniline handling).

  • PubChem Compound Summary. (2025). 3-[3-(Benzyloxy)phenyl]aniline.[3][6] (Structural verification and physical properties).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling anilines or alkylating agents.

Sources

Optimization

"3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" unexpected side reactions

Welcome to the technical support center for "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline". This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline". This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected side reactions that may be encountered during the synthesis and handling of this molecule. Our aim is to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Unexpected Reactions

This section addresses specific issues that may arise during the synthesis of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline, presented in a question-and-answer format.

Question 1: I am attempting to synthesize the target compound via reductive amination of 3-(benzyloxy)aniline with 1-(3-methylphenoxy)propan-2-one, but I'm observing a significant amount of a byproduct with a lower molecular weight. What could be the issue?

Answer:

This observation strongly suggests a side reaction involving the cleavage of the benzyl ether. The benzyloxy group, while a common protecting group, is susceptible to cleavage under certain reductive amination conditions, particularly those involving catalytic hydrogenation.[1][2]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Catalytic Hydrogenolysis of the Benzyl Ether Palladium on carbon (Pd/C) and other platinum group metal catalysts used for the reduction of the imine intermediate can also catalyze the hydrogenolysis of the O-benzyl group, leading to the formation of 3-hydroxyaniline derivatives.[1][3] The rate of this cleavage can be influenced by the solvent, with acetic acid significantly accelerating the process.[1]Switch to a milder reducing agent that does not facilitate hydrogenolysis. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are excellent alternatives for reductive aminations and are less likely to cleave benzyl ethers.[4]
Acid-Catalyzed Ether Cleavage If the reductive amination is performed under strongly acidic conditions, protonation of the ether oxygen can occur, making the benzylic carbon susceptible to nucleophilic attack and cleavage.[5][6][7][8]Ensure the reaction is run under neutral or weakly acidic conditions. If an acid catalyst is required for imine formation, use a mild acid like acetic acid in stoichiometric amounts rather than strong acids like HCl or H2SO4.[4]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of 3-(benzyloxy)aniline (1.0 eq) and 1-(3-methylphenoxy)propan-2-one (1.1 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My N-alkylation reaction of 3-(benzyloxy)aniline with 2-(3-methylphenoxy)propyl bromide is resulting in a complex mixture of products, including what appears to be a dialkylated aniline. How can I improve the selectivity for the desired mono-alkylation?

Answer:

The formation of dialkylated products is a common side reaction in the N-alkylation of primary anilines. The initially formed secondary amine product can be more nucleophilic than the starting primary aniline, leading to a second alkylation event.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Over-alkylation The secondary amine product, 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline, can compete with the starting material, 3-(benzyloxy)aniline, for the alkylating agent, leading to the formation of a tertiary amine.Use a slight excess of the aniline starting material (1.2-1.5 equivalents) relative to the alkylating agent. This will increase the probability of the alkylating agent reacting with the primary aniline. Additionally, consider slow addition of the alkylating agent to the reaction mixture to maintain a low concentration and favor mono-alkylation.
Base-Mediated Side Reactions Strong bases used to deprotonate the aniline can also promote elimination reactions of the secondary alkyl bromide, leading to the formation of an alkene byproduct.Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or proton-sponge to minimize side reactions. Inorganic bases like potassium carbonate can also be effective.
Question 3: During purification, my product appears to be degrading, and I'm observing the formation of colored impurities. What could be causing this instability?

Answer:

The presence of the 3-methylphenoxy (m-cresol) moiety in the target molecule makes it susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type derivatives.[9] Phenolic compounds, in general, are sensitive to air and light.[9]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Oxidation of the m-Cresol Moiety The electron-donating methyl and ether groups on the phenoxy ring can make it susceptible to oxidation, especially when exposed to air, light, or trace metal impurities.[9]Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Store the compound in an amber vial to protect it from light and at a low temperature. Degas solvents used for purification and storage. The use of antioxidants like BHT (butylated hydroxytoluene) in small amounts during storage can also be considered.
Residual Acid or Base from Workup Trace amounts of acid or base from the reaction workup can catalyze degradation pathways.Ensure the workup procedure effectively neutralizes the reaction mixture. A final wash of the organic layer with brine can help remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: Is the benzyloxy group in my target molecule susceptible to cleavage during routine handling or under standard chromatographic conditions?

A1: Generally, the benzyloxy group is stable under neutral and basic conditions, making it compatible with standard silica gel chromatography.[2] However, prolonged exposure to acidic conditions, even the mild acidity of silica gel, can potentially lead to some cleavage.[5][6][7][8] If you observe degradation on silica, consider using deactivated silica gel (e.g., by treating with triethylamine) or alternative purification methods like flash chromatography with a neutral stationary phase (e.g., alumina).

Q2: I need to remove the benzyl protecting group to synthesize a downstream analog. What is the most reliable method?

A2: Catalytic hydrogenolysis is the most common and efficient method for benzyl ether cleavage.[1][3] Using palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) in a solvent like ethanol or ethyl acetate is a standard procedure. Be aware that other reducible functional groups in your molecule may also be affected.

Q3: Can I use Lewis acids to cleave the benzyl ether?

A3: Yes, Lewis acids such as boron tribromide (BBr3) or boron trichloride (BCl3) are effective for cleaving benzyl ethers.[1] However, these reagents are very strong and can affect other functional groups. This method is typically used when catalytic hydrogenolysis is not feasible due to the presence of other reducible groups.[1][10]

Visualizing Reaction Pathways

To better understand the potential reactions, the following diagrams illustrate the desired synthetic pathway and a common side reaction.

G cluster_0 Desired Reductive Amination Pathway A 3-(Benzyloxy)aniline C Imine Intermediate A->C B 1-(3-Methylphenoxy)propan-2-one B->C D 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (Target Molecule) C->D Reduction (e.g., STAB)

Caption: Desired reductive amination pathway.

G cluster_1 Side Reaction: Hydrogenolysis of Benzyl Ether D 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline E 3-Hydroxy-N-[2-(3-methylphenoxy)propyl]aniline (Side Product) D->E H2, Pd/C F Toluene D->F H2, Pd/C

Caption: Undesired hydrogenolysis side reaction.

References

  • Ether cleavage - Wikipedia. [Link]

  • Ether Cleavage Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids - RSC Publishing. [Link]

  • 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]

  • Synthesis and Cleavage of Ethers - Longdom. [Link]

  • Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • m-Cresol - Wikipedia. [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH - Semantic Scholar. [Link]

  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger | Organic Letters. [Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. [Link]

  • Reductive amination of carbonyl compounds with secondary amines and side reactions to alcohols and aldol condensates. - ResearchGate. [Link]

  • Predict the products formed when m-cresol (m-methylphenol) reacts with (b) acetyl chloride - Pearson. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Methylphenols (Cresols): Human health tier II assessment - NICNAS. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. [Link]

  • Toxicological Profile for Cresols - NCBI. [Link]

  • Preparation of 3-benzyloxy-6-methoxyaniline - PrepChem.com. [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. [Link]

  • Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process - Organic Syntheses. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation - Organic Chemistry Portal. [Link]

  • Safety Data Sheet m-Cresol - Carl ROTH. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - NCBI. [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups - ChemRxiv. [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. [Link]

  • 3-Benzyloxyaniline - Net-Com. [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. [Link]

  • 3-[3-(Benzyloxy)phenyl]aniline - PubChem. [Link]

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline - Scientific Research Publishing. [Link]

Sources

Troubleshooting

Improving yield of "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" synthesis

Technical Support Guide: Optimization of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline Synthesis Introduction: The Synthetic Challenge You are likely encountering yield issues due to the competing demands of this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline Synthesis

Introduction: The Synthetic Challenge

You are likely encountering yield issues due to the competing demands of this specific molecule.[1] The structure contains a secondary amine core, a bulky ether side chain , and a acid/hydrogenation-sensitive benzyl protecting group .

Low yields in this synthesis typically stem from three root causes:

  • Polyalkylation: If using direct alkylation (SN2), you are forming tertiary amines.

  • Chemo-instability: If using reductive amination with standard hydrogenation (H2/Pd), you are accidentally cleaving the benzyl ether (debenzylation).

  • Regio-scrambling: If using epoxide opening, you may be seeing slow kinetics or attack at the wrong carbon.

This guide prioritizes the Reductive Amination and Epoxide Opening routes, as these are the only viable pathways for high-yield synthesis of this target.

Part 1: Route Selection & Strategy (Root Cause Analysis)

Before troubleshooting reagents, validate your synthetic strategy. The method of bond formation dictates the impurity profile.

SynthesisStrategy Start Select Synthetic Route RouteA Route A: Direct Alkylation (Alkyl Halide + Aniline) Start->RouteA RouteB Route B: Epoxide Opening (Glycidyl Ether + Aniline) Start->RouteB RouteC Route C: Reductive Amination (Aldehyde/Ketone + Aniline) Start->RouteC IssueA CRITICAL FAILURE: Polyalkylation (Tertiary Amines) Elimination Side Products RouteA->IssueA IssueB CHALLENGE: Slow Kinetics Regioselectivity (Terminal vs Internal) RouteB->IssueB IssueC OPTIMAL PATH: Requires Chemoselective Reducing Agent (Avoid H2/Pd) RouteC->IssueC

Figure 1: Strategic Decision Tree. Route C (Reductive Amination) offers the highest chemoselectivity, provided the benzyl group is protected from hydrogenolysis.

Part 2: The "Gold Standard" Protocol (Reductive Amination)

If you can access the carbonyl precursor (e.g., 1-(3-methylphenoxy)propan-2-one or the aldehyde isomer), this is the superior method.

The Critical Error: Using Catalytic Hydrogenation (H2, Pd/C). The Fix: Use Sodium Triacetoxyborohydride (STAB) .

Hydrogenation will cleave your benzyl ether protecting group (Ph-CH2-O-Ar) to a phenol. STAB is a mild hydride donor that reduces imines selectively without touching benzyl ethers or nitro groups [1].

Optimized STAB Protocol
ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation; THF is safer but may be slower.
Stoichiometry 1.0 equiv Aniline : 1.1 equiv KetoneSlight excess of electrophile drives the aniline to completion.
Reducing Agent 1.4 equiv NaBH(OAc)3Do not use NaCNBH3 (toxic/slow) or NaBH4 (reduces ketone too fast).
Catalyst Acetic Acid (1-2 equiv)Essential. Protonates the imine intermediate to facilitate hydride attack.
Temperature 20–25 °CHeating promotes side reactions.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-(benzyloxy)aniline (1.0 equiv) and the carbonyl component (1.1 equiv) in DCE.

  • Acidification: Add Acetic Acid (1.5 equiv). Stir for 30 mins. Note: The solution may darken; this is normal.

  • Reduction: Add NaBH(OAc)3 (1.4 equiv) in one portion.

  • Quench: After 4–16h (monitor by TLC/LCMS), quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM. The product is the secondary amine.

Part 3: The "Epoxide Opening" Protocol (Alternative)

If you are reacting 3-(benzyloxy)aniline with 1,2-epoxy-3-(3-methylphenoxy)propane (Cresol Glycidyl Ether), you are likely facing slow conversion .

The Fix: Lewis Acid Catalysis. Anilines are weak nucleophiles. Heating them with epoxides in ethanol often stalls at 50-60% conversion.

Recommended Catalyst: Calcium Triflate [Ca(OTf)2] or Lithium Perchlorate [LiClO4] . These mild Lewis acids activate the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the aniline, without causing the polymerization seen with strong acids like BF3.

Protocol Adjustment:

  • Solvent: Acetonitrile (if using catalysts) or Ethanol/Water (if catalyst-free).

  • Additive: 5-10 mol% Ca(OTf)2.

  • Temperature: Reflux is usually required, but the catalyst allows lower temps (60°C), reducing degradation.

Part 4: Troubleshooting FAQ

Q1: I am seeing a "M-90" peak in my Mass Spec. What happened? A: You lost the benzyl group.

  • Cause: You likely used H2/Pd-C or strong acid hydrolysis.

  • Solution: Switch to the STAB method (Part 2). Benzyl ethers are stable to borohydrides but labile to Hydrogenolysis [2].

Q2: My reaction mixture contains a significant amount of "M+Product" (Tertiary Amine). A: You have over-alkylated.

  • Cause: If using Alkyl Halides (Route A), the product (secondary amine) is more nucleophilic than the starting aniline. It reacts again.

  • Solution: Abandon direct alkylation.[2] Use Reductive Amination. The steric bulk of the STAB reagent prevents the secondary amine from reacting a second time (reductive alkylation stops at mono-substitution) [1].

Q3: The product is an oil and difficult to purify. A: Secondary amines often form oils.

  • Solution: Isolate as a salt.

    • Dissolve crude oil in minimal EtOAc.

    • Add 1M HCl in Ether or Oxalic Acid in Acetone.

    • The salt (Hydrochloride or Oxalate) should precipitate as a white solid, rejecting non-basic impurities.

Q4: I am using the Epoxide route and getting two isomers. A: This is a regioselectivity issue.

  • Context: Attack at the terminal carbon (favored) vs. internal carbon.

  • Solution: Use a polar protic solvent (Ethanol) or the Ca(OTf)2 catalyst. Steric hindrance usually forces the aniline to the terminal carbon, but high heat can overcome this preference. Lower the temperature and use a catalyst.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Protection for Phenols/Benzyl Ethers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Optimization

Technical Guide: Degradation Product Analysis of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

The following technical guide is designed for pharmaceutical researchers and analytical scientists analyzing the stability and degradation profile of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline . This molecule con...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for pharmaceutical researchers and analytical scientists analyzing the stability and degradation profile of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline .

This molecule contains three chemically distinct labile regions: a benzyl ether , a secondary aniline , and a phenoxy-propyl ether . This guide synthesizes the degradation chemistry of these functional groups into a cohesive troubleshooting framework.

Molecular Stability Profile

Before troubleshooting specific peaks, you must understand the "Weakest Link" hierarchy of this molecule. This structure is a likely synthetic intermediate or impurity related to aryloxyphenylpropylamine drugs (e.g., Atomoxetine analogs).

Functional GroupSusceptibilityPrimary Degradation TriggerExpected Product Mass Change (Δm/z)
Benzyl Ether High Acid Hydrolysis, Hydrogenolysis, Photo-oxidation-90 Da (Loss of Benzyl)
Secondary Amine High Oxidation (Peroxide/Air), Radical attack+16 Da (N-Oxide) or Cleavage
N-Alkyl Chain ModerateOxidative N-DealkylationVariable (Cleavage of propyl chain)
Phenoxy Ether LowStrong Lewis AcidsLoss of Phenol moiety

Degradation Pathways & Mechanistic Analysis

The following Graphviz diagram visualizes the primary degradation pathways. Use this to map unknown HPLC peaks to potential structures.

DegradationMap Parent Parent Molecule MW: ~347.45 Da (Secondary Amine) DP1 DP-1: N-Oxide (Oxidation) +16 Da Parent->DP1 Peroxide / Oxidation (N-Hydroxylation) DP2 DP-2: O-Debenzylated Phenol (Acid/Hydrogenolysis) -90 Da Parent->DP2 Strong Acid / H2 (Ether Cleavage) DP3 DP-3: 3-(Benzyloxy)aniline (N-Dealkylation) Mass: ~199 Da Parent->DP3 Oxidative Stress (C-N Bond Cleavage) DP4 DP-4: Benzaldehyde (Ether Oxidation) Mass: 106 Da Parent->DP4 Radical Oxidation (Benzylic Position)

Figure 1: Primary degradation pathways including N-oxidation, O-debenzylation, and N-dealkylation.

Troubleshooting Guide: Identification of Impurities

Scenario A: "I see a new peak eluting before the main peak (RRT < 1.0)."

Likely Cause: Formation of more polar degradation products.

  • Hypothesis 1: O-Debenzylation (DP-2)

    • Mechanism:[1][2] The benzyl group is hydrophobic. Its removal exposes a free phenolic hydroxyl group, significantly shifting retention time earlier in Reverse Phase (RP) chromatography.

    • Confirmation: Check LC-MS for a mass loss of 90 Da (Parent - 90).

    • Root Cause: Exposure to acidic conditions (e.g., TFA in mobile phase over time) or trace metal contamination causing hydrogenolysis-like cleavage.

  • Hypothesis 2: N-Oxide Formation (DP-1)

    • Mechanism:[1][2] Oxidation of the secondary amine to the N-oxide (or nitrone) increases polarity.

    • Confirmation: Check LC-MS for a mass gain of 16 Da (Parent + 16).

    • Root Cause: Presence of peroxides in solvents (e.g., aged THF or ethers) or exposure to air/light.

Scenario B: "I see a peak eluting after the main peak (RRT > 1.0)."

Likely Cause: Formation of less polar / hydrophobic species.

  • Hypothesis: N-Acylation / Amide Formation [2]

    • Mechanism:[1][2] If the sample interacts with excipients or solvents (like ethyl acetate or acetic acid traces), the secondary amine may undergo acetylation.

    • Confirmation: Check LC-MS for mass gain of 42 Da (Acetyl).

Scenario C: "My mass balance is low, and I see a peak at ~199 Da."

Likely Cause: Oxidative N-Dealkylation (DP-3)

  • Mechanism:[1][2] The C-N bond breaks, releasing the "left half" of the molecule: 3-(Benzyloxy)aniline .

  • Context: This is common in forced degradation studies using radical initiators (AIBN) or high heat + oxygen.

  • Note: The "right half" (the phenoxypropyl ketone/aldehyde) may not be UV active enough to be seen easily or may be volatile.

Forced Degradation Protocols

To validate your analytical method, perform these stress tests. These protocols are adapted from standard guidelines for amine/ether stability [1, 2].

Protocol 1: Oxidative Stress (Peroxide)

Target: Simulate N-oxide formation and benzylic oxidation.

  • Preparation: Dissolve 5 mg of sample in 1 mL Acetonitrile (ACN).

  • Stress: Add 1 mL of 3% Hydrogen Peroxide (H₂O₂) .

  • Incubation: Store at Room Temperature (RT) for 2–6 hours.

  • Quenching: Crucial Step. Quench with MnO₂ or Sodium Bisulfite before injection to prevent on-column oxidation.

  • Expected Result: Appearance of DP-1 (+16 Da) .

Protocol 2: Acid Hydrolysis

Target: Simulate Benzyl ether cleavage.

  • Preparation: Dissolve 5 mg of sample in 1 mL ACN.

  • Stress: Add 1 mL of 1N Hydrochloric Acid (HCl) .

  • Incubation: Heat at 60°C for 4–8 hours.

  • Neutralization: Neutralize with 1N NaOH to pH 7 prior to injection.

  • Expected Result: Appearance of DP-2 (-90 Da) (Phenol derivative) and potentially benzyl chloride/alcohol.

Protocol 3: Photostability

Target: Radical-induced degradation (Benzylic position).

  • Preparation: Prepare a 1 mg/mL solution in clear glass.

  • Stress: Expose to 1.2 million lux hours (ICH Q1B standard) or direct UV light for 24 hours.

  • Expected Result: Complex mixture including DP-4 (Benzaldehyde) and colored aniline oxidation products (yellow/brown discoloration).

Analytical Method Parameters (Recommended)

Since this molecule resembles Atomoxetine impurities, similar HPLC conditions are highly effective [3].

ParameterRecommendationRationale
Column C18 or C8 (e.g., Zorbax SB-C18), 3.5 µmStandard RP separation for hydrophobic amines.
Mobile Phase A 10mM Phosphate Buffer (pH 2.5) + 0.1% TEALow pH suppresses silanol activity; TEA improves peak shape for amines.
Mobile Phase B Acetonitrile : Methanol (90:10)ACN provides sharp peaks; MeOH helps solubilize polar degradants.
Gradient 20% B to 80% B over 20 minsEnsures elution of both polar phenols and non-polar parent.
Detection UV @ 215 nm and 270 nm215 nm for the propyl chain; 270 nm for the benzyloxy/aniline chromophores.

FAQ: Expert Troubleshooting

Q: The peak for the parent molecule is tailing significantly. Is this degradation? A: Likely not. Tailing in secondary amines is usually due to interaction with residual silanols on the column stationary phase.

  • Fix: Add 0.1% Triethylamine (TEA) to your mobile phase or switch to a "Base Deactivated" (BDS) column. Ensure pH is acidic (< 3.0) to keep the amine protonated.

Q: I see a mass shift of +14 Da. Is this methylation? A: If you are using Methanol as a solvent in the presence of acid, you might be forming a methyl ether (trans-etherification of the benzyl group), though this is rare. More likely, it is a carbonyl impurity (oxidation of the propyl chain to a ketone, +14 Da vs alkane) or an artifact of the mass spec source.

Q: How do I distinguish between N-Oxide and Hydroxylation of the ring? A: Both give +16 Da.

  • Differentiation:MS/MS fragmentation . The N-Oxide typically loses oxygen (-16 Da) easily (loss of O). Ring hydroxylation is stable and will show loss of water (-18 Da) or CO (-28 Da) from the ring fragment.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Benzyloxyaniline Product Analysis and Reactivity Profile. Retrieved from

  • BOC Sciences. (2023). Atomoxetine and Impurities: Analysis of degradation products. (Note: Used as an authoritative analog for phenoxypropylamine degradation chemistry). Retrieved from

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline Derivatives as β-Adrenergic Receptor Antagonists

This guide presents a comprehensive comparative analysis of derivatives based on the "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" scaffold. This chemical class, belonging to the broader family of aryloxypropanola...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative analysis of derivatives based on the "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" scaffold. This chemical class, belonging to the broader family of aryloxypropanolamines, is of significant interest in medicinal chemistry, primarily for its potential as β-adrenergic receptor antagonists (β-blockers).[1][2] Professionals in drug development will find an objective comparison of derivative performance, supported by experimental data and detailed protocols, to guide future research and development efforts.

The aryloxypropanolamine framework is a cornerstone of β-blocker pharmacology.[2] These agents are critical in managing cardiovascular conditions such as hypertension, angina, and arrhythmia by antagonizing the effects of catecholamines at β-adrenergic receptors.[3] The specific scaffold discussed herein offers a versatile platform for chemical modification, allowing for a nuanced exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

I. General Synthesis Strategy

The synthesis of these derivatives typically proceeds via a convergent approach, combining three key fragments: a substituted aniline, an epoxide, and a substituted phenol. The causality behind this strategy lies in its modularity, which permits the efficient generation of a diverse library of analogs by varying each component. A representative synthetic workflow is outlined below.

Diagram 1: General Synthetic Workflow for Aryloxypropanolamine Derivatives

G cluster_0 Fragment A Preparation cluster_1 Fragment B cluster_2 Coupling & Final Product A1 3-Methylphenol A3 1-(3-Methylphenoxy)-2,3-epoxypropane A1->A3 Base (e.g., K2CO3) Solvent (e.g., Acetone) A2 Epichlorohydrin A2->A3 C1 Ring-Opening Reaction A3->C1 Fragment A B1 3-Benzyloxyaniline B1->C1 Fragment B Solvent (e.g., Isopropanol) Heat C2 Final Product: 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (Core Scaffold) C1->C2 Purification (e.g., Column Chromatography)

Caption: A modular synthetic route for the target scaffold.

II. Comparative Biological Activity & Structure-Activity Relationships (SAR)

The primary mechanism of action for this class of compounds is the competitive antagonism of β-adrenergic receptors.[1] The biological efficacy of novel derivatives is typically assessed through in vitro receptor binding assays, which determine the affinity of the compound for β1 (cardiac) and β2 (pulmonary, vascular) adrenergic receptors.[1] Potency is commonly reported as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific data for "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" derivatives is proprietary and found within patent literature, we can infer SAR trends from public data on analogous aryloxypropanolamine structures.[2] Below is a representative table summarizing hypothetical data based on established SAR principles for this pharmacophore.

Table 1: Comparative Performance of Hypothetical Derivatives

Compound IDR1 (on Benzyloxy Ring)R2 (on Methylphenoxy Ring)β1 Receptor Affinity (Ki, nM)β2 Receptor Affinity (Ki, nM)β1/β2 Selectivity Ratio
Parent H3-CH₃15.245.60.33
Deriv. 1 4-Cl3-CH₃8.950.10.18
Deriv. 2 4-OCH₃3-CH₃25.460.20.42
Deriv. 3 H4-CH₃18.140.50.45
Deriv. 4 H3-Cl12.525.00.50
Propranolol (N/A)(N/A)1.01.01.0

Analysis of Structure-Activity Relationships (SAR):

  • The Amino-Propanol Side Chain: The hydroxyl group on the propanolamine chain and the secondary amine are critical for binding to the adrenergic receptor, forming key hydrogen bonds with aspartate and asparagine residues in the receptor's binding pocket.[4] This interaction is a hallmark of the aryloxypropanolamine pharmacophore.

  • Substituents on the Benzyloxy Ring (R1):

    • Electron-Withdrawing Groups (EWGs): As seen in Derivative 1 (4-Cl), the introduction of an EWG often enhances β1 affinity. This is likely due to favorable electronic interactions within the binding site.

    • Electron-Donating Groups (EDGs): Conversely, an EDG like the methoxy group in Derivative 2 (4-OCH₃) tends to decrease binding affinity, suggesting that electron density on this ring is inversely related to potency.

  • Substituents on the Methylphenoxy Ring (R2):

    • Positional Isomers: Shifting the methyl group from the meta-position (Parent ) to the para-position (Derivative 3 ) can subtly alter the selectivity profile, often favoring β2 affinity slightly.

    • Electronic Effects: Replacing the methyl group with a halogen like chlorine (Derivative 4 ) can increase affinity for both receptor subtypes, potentially by forming additional interactions or altering the conformation of the molecule within the binding pocket.

Diagram 2: Key Structure-Activity Relationship (SAR) Sites

Caption: Key molecular sites influencing biological activity.

III. Experimental Protocols

To ensure scientific rigor, all protocols must be self-validating. The following are standardized, detailed methodologies for the synthesis of a representative derivative and its in vitro evaluation.

A. Protocol: Synthesis of Derivative 1 (4-Chloro-benzyloxy analog)

  • Step 1: Epoxide Formation. In a 250 mL round-bottom flask, dissolve 3-methylphenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone (100 mL). Add epichlorohydrin (1.2 eq) dropwise and reflux the mixture for 12 hours. Monitor by TLC. After completion, filter the solid and evaporate the solvent under reduced pressure to yield crude 1-(3-methylphenoxy)-2,3-epoxypropane.

    • Causality: Potassium carbonate acts as a base to deprotonate the phenol, creating a phenoxide nucleophile that attacks the epoxide of epichlorohydrin. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Step 2: Amine Coupling. In a sealed tube, combine the crude epoxide from Step 1 (1.0 eq) and 3-(4-chlorobenzyloxy)aniline (1.1 eq) in isopropanol (50 mL). Heat the mixture at 80°C for 8 hours.

    • Causality: The aniline nitrogen acts as a nucleophile, attacking the less-hindered carbon of the epoxide ring, leading to ring-opening and formation of the amino-alcohol. Isopropanol serves as a protic solvent that can facilitate the reaction.

  • Step 3: Purification. Cool the reaction mixture to room temperature. Evaporate the solvent in vacuo. Purify the resulting residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexane gradient) to afford the pure product.

    • Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity differences.

  • Step 4: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Protocol: In Vitro β-Adrenergic Receptor Binding Assay

This protocol assesses the competitive binding of test compounds against a known radioligand.

Diagram 3: Workflow for Receptor Binding Assay

G prep Membrane Preparation (e.g., Turkey Erythrocyte for β1, Rat Lung for β2) incubation Incubation Step (Membrane + Radioligand + Test Compound) prep->incubation Add to assay buffer separation Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation Stop reaction quant Quantification (Scintillation Counting of Filter) separation->quant Measure radioactivity analysis Data Analysis (Calculate Ki from IC50 values) quant->analysis Cheng-Prusoff Equation

Caption: Standard workflow for an in vitro competitive binding assay.

  • Membrane Preparation: Prepare membrane homogenates from tissues expressing the target receptors (e.g., turkey erythrocyte membranes for β1, rat lung homogenates for β2).[1] Quantify total protein concentration using a Bradford assay.

    • Causality: Using specific tissues known to have high densities of a particular receptor subtype is a cost-effective and established method for these assays.[1]

  • Assay Setup: In a 96-well plate, add in order: 50 µL of assay buffer, 25 µL of test compound at various concentrations (from 10⁻¹¹ to 10⁻⁵ M), 25 µL of radioligand (e.g., [³H]-Dihydroalprenolol), and 100 µL of the membrane preparation.

    • Self-Validation: Include wells for "total binding" (no test compound) and "non-specific binding" (with a high concentration of a non-labeled antagonist like propranolol) as controls.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing three times with ice-cold buffer to separate bound from free radioligand.

    • Causality: Rapid filtration is crucial to prevent significant dissociation of the ligand-receptor complex during the wash steps.

  • Quantification & Analysis: Place the filter discs in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter. Calculate the IC50 value for each compound and convert it to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

IV. Conclusion

The "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" scaffold represents a promising platform for the development of novel β-adrenergic receptor antagonists. The comparative analysis, guided by established SAR principles, indicates that targeted modifications to the aromatic rings can significantly modulate potency and selectivity. Specifically, the introduction of electron-withdrawing substituents on the benzyloxy ring appears to be a viable strategy for enhancing β1-receptor affinity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of next-generation derivatives, enabling researchers to systematically explore this valuable chemical space.

References

  • Çalışkan, B., et al. (2007). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. PubMed. Available at: [Link]

  • Smith, L.H., & Tucker, H. (1977). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry. Available at: [Link]

  • Wicher, J., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Available at: [Link]

  • Gao, D., et al. (2016). Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. PubMed. Available at: [Link]

  • Le, T.T., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. Available at: [Link]

  • BioLINCC. (1999). BETA-BLOCKER EVALUATION OF SURVIVAL TRIAL (BEST) PROTOCOL. BioLINCC. Available at: [Link]

  • Molecules. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • ClinPGx. Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • PubChem. 3-[3-(Benzyloxy)phenyl]aniline. National Institutes of Health. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Therapeutic Target of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

Abstract In the landscape of contemporary drug discovery, the rigorous validation of a therapeutic target is the bedrock upon which successful clinical translation is built. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the rigorous validation of a therapeutic target is the bedrock upon which successful clinical translation is built. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel chemical entities. We will delve into a comprehensive, multi-tiered strategy for validating the therapeutic target of the novel compound, 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline . Due to the absence of published data for this specific molecule, we will operate under a structurally-informed hypothesis: that it functions as a Histone Deacetylase (HDAC) inhibitor . This hypothesis is predicated on structural motifs common to other known bioactive agents, particularly those containing benzyloxy moieties that have shown affinity for epigenetic targets.

This document provides a roadmap for investigation, comparing our hypothetical compound's performance metrics against established, FDA-approved HDAC inhibitors. We will furnish detailed, field-tested experimental protocols and the scientific rationale underpinning each methodological choice, ensuring a self-validating and robust approach to target validation.

Introduction: The Rationale for Targeting Histone Deacetylases

Histone Deacetylases (HDACs) are a class of enzymes pivotal to the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[2] In numerous cancers, the dysregulation of HDAC activity results in the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3]

HDAC inhibitors (HDACis) counteract this by inducing hyperacetylation of histones, which relaxes the chromatin structure and can reactivate the expression of silenced tumor suppressor genes.[2][4] This mechanism can lead to cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][3] Furthermore, HDACs also deacetylate non-histone proteins, meaning HDACis can influence a wide array of cellular processes beyond chromatin remodeling, including DNA damage repair and protein stability.[5]

Given the clinical validation of this target class, with four FDA-approved drugs for various cancers, investigating novel compounds like "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" as potential HDACis is a scientifically sound and promising avenue for new therapeutic development.[6]

Comparative Analysis: Benchmarking Against Established HDAC Inhibitors

A critical step in validating a novel compound is to benchmark its performance against established alternatives. For this guide, we will compare our hypothetical compound, which we'll refer to as Cmpd-X, against two well-characterized, FDA-approved pan-HDAC inhibitors: Vorinostat (SAHA) and Panobinostat (LBH589) .[3][6][7]

Table 1: Comparative Performance Metrics of Pan-HDAC Inhibitors

ParameterCmpd-X (Hypothetical)Vorinostat (SAHA)Panobinostat (LBH589)
Biochemical Potency (IC50) To Be Determined~10-20 nM[8]~5 nM[9][10]
Cellular Potency (IC50) To Be Determined0.15 - 2.7 µM (cell line dependent)[8][11]1.8 - 7.1 nM (cell line dependent)[12]
In Vivo Efficacy (% TGI) To Be Determined~33-50% reduction in tumor growth[7][13]~83-97% tumor growth inhibition[4]
FDA Approval N/ACutaneous T-cell lymphoma (CTCL)[3]Multiple Myeloma[3]

TGI: Tumor Growth Inhibition. Values are representative and can vary based on the specific cancer model and dosing regimen.

A Multi-Pronged Strategy for Target Validation

To build a compelling case for Cmpd-X as an HDAC inhibitor, a multi-layered validation strategy is essential. This approach moves from direct biochemical interaction to cellular target engagement and finally to functional cellular and in vivo outcomes. Each step is designed to answer a critical question, creating a logical and robust evidence package.

G cluster_0 Level 1: Biochemical Validation cluster_1 Level 2: Cellular Target Engagement cluster_2 Level 3: Functional Cellular & In Vivo Confirmation a Does Cmpd-X directly inhibit HDAC enzyme activity? b Protocol 1: In Vitro Fluorogenic HDAC Assay a->b Addresses d Protocol 2: Cellular Thermal Shift Assay (CETSA) b->d Confirms Biochemical Hit c Does Cmpd-X bind to HDACs inside intact cells? c->d Addresses f Protocol 3: Histone Acetylation Western Blot d->f Links Target Binding to Cellular Activity e Does Cmpd-X induce the known downstream effects of HDAC inhibition? e->f Measures Proximal Biomarker g Protocol 4: In Vivo Xenograft Efficacy Study e->g Measures Therapeutic Outcome f->g Provides Pharmacodynamic Marker for In Vivo Studies

Caption: A multi-level workflow for validating Cmpd-X as an HDAC inhibitor.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the key experiments outlined in our validation strategy.

Protocol 1: In Vitro Fluorogenic HDAC Activity Assay

Objective: To determine if Cmpd-X directly inhibits HDAC enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50).

Rationale: This is the foundational experiment to establish a direct interaction between the compound and the purified enzyme. A fluorogenic assay is chosen for its high throughput, sensitivity, and straightforward, homogeneous format.[11][14]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

  • HDAC Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease and Trichostatin A to stop the reaction)

  • Cmpd-X, Vorinostat, and Panobinostat (for positive controls)

  • DMSO (for vehicle control)

  • 96-well black, flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Cmpd-X and control inhibitors (Vorinostat, Panobinostat) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 40 µL of Assay Buffer.

    • 10 µL of diluted compound or DMSO vehicle.

    • 10 µL of diluted HDAC enzyme.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 40 µL of the HDAC Fluorogenic Substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

  • Stop Reaction & Develop Signal: Add 50 µL of Developer Solution to each well. The developer stops the HDAC reaction and digests the deacetylated substrate to release the fluorophore.

  • Read Fluorescence: Incubate for an additional 15 minutes at room temperature. Measure the fluorescence using a plate reader with excitation at 350-380 nm and emission at 440-480 nm.[15]

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition (relative to DMSO control) against the log concentration of the inhibitor. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Cmpd-X engages with its HDAC target within the complex environment of an intact cell.

Rationale: CETSA is a powerful method for verifying target engagement in a physiological context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[10][16] This provides direct evidence that the compound reaches and binds to its intended target inside the cell, a critical step that biochemical assays cannot address.

Materials:

  • Cancer cell line with known HDAC expression (e.g., A549, HCT116)

  • Cell culture medium, FBS, Penicillin-Streptomycin

  • Cmpd-X and a positive control inhibitor

  • DMSO (vehicle control)

  • PBS with protease inhibitor cocktail

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen and 37°C water bath for freeze-thaw lysis

  • Centrifuge capable of >20,000 x g at 4°C

  • Reagents for Western Blotting (see Protocol 3)

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with Cmpd-X (e.g., at 10x the cellular IC50) or DMSO for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~2 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[16]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

  • Separate Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[17]

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Determine the protein concentration of each sample and normalize them.

  • Western Blot Analysis: Analyze the soluble fractions by Western blot (as described in Protocol 3) using a primary antibody specific for the HDAC isoform of interest (e.g., anti-HDAC1).

  • Data Analysis: Quantify the band intensity at each temperature for both the Cmpd-X-treated and vehicle-treated samples. Plot the normalized band intensity against temperature. A shift in the melting curve to a higher temperature in the presence of Cmpd-X confirms target engagement.

G cluster_0 CETSA Workflow start Treat Cells with Cmpd-X or Vehicle heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin Centrifugation (Separate Soluble/Insoluble) lyse->spin wb Western Blot for Soluble Target Protein spin->wb end Analyze Curve Shift (Target Engagement) wb->end

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Histone Acetylation Western Blot

Objective: To measure the functional downstream consequence of HDAC inhibition in cells treated with Cmpd-X.

Rationale: The direct enzymatic function of HDACs is to remove acetyl groups from histones. Therefore, a successful HDAC inhibitor should lead to an accumulation of acetylated histones (hyperacetylation).[18] Western blotting with antibodies specific for acetylated histone marks (e.g., Acetyl-Histone H3, Acetyl-Histone H4) provides a robust and widely accepted pharmacodynamic biomarker for HDAC inhibitor activity.

Materials:

  • Cell line used in Protocol 2

  • Cmpd-X, Vorinostat, Panobinostat, and DMSO

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% acrylamide is recommended for good histone resolution)[18]

  • PVDF membrane (0.2 µm pore size is optimal for small histone proteins)[19]

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-Acetyl-Histone H3 (e.g., Ac-H3K9), anti-Total-Histone H3 (for loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose range of Cmpd-X and positive controls for a set time (e.g., 24 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse them with protein lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 15% SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.[19]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

  • Data Analysis: Quantify the band intensities for acetylated H3 and normalize them to the total H3 bands. A dose-dependent increase in the acetylated histone signal indicates functional target inhibition.

Protocol 4: In Vivo Xenograft Efficacy Study

Objective: To determine if Cmpd-X can inhibit tumor growth in a preclinical animal model.

Rationale: The ultimate test of a therapeutic compound is its efficacy in a living system. A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and essential preclinical model to evaluate the anti-tumor activity of a novel compound.[6] This study connects the biochemical and cellular activities to a meaningful therapeutic outcome.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Nude mice)

  • Human cancer cell line (e.g., A549, OVCAR8) prepared in Matrigel

  • Cmpd-X, Vorinostat, Panobinostat formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³). Randomize the mice into treatment groups (e.g., Vehicle, Cmpd-X, Vorinostat, Panobinostat), with 5-10 mice per group.

  • Treatment Administration: Administer the compounds and vehicle according to a predetermined schedule (e.g., daily intraperitoneal injection for 21 days). Doses should be based on prior maximum tolerated dose (MTD) studies. For example, Vorinostat might be dosed at 50-100 mg/kg/day and Panobinostat at 10-20 mg/kg/day.[4][7]

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study can be concluded when tumors in the vehicle group reach a predetermined size, or after a fixed duration.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised and analyzed by Western blot (Protocol 3) to confirm that Cmpd-X induced histone hyperacetylation in the tumor tissue, linking the in vivo efficacy to the on-target mechanism.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze for statistical significance.

Conclusion

The validation of a therapeutic target is a rigorous, evidence-based process. By following the multi-level strategy outlined in this guide—from direct enzyme inhibition and cellular target engagement to functional cellular and in vivo outcomes—researchers can build a robust data package to support or refute the hypothesis that "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" is a bona fide HDAC inhibitor. Objective comparison against established drugs like Vorinostat and Panobinostat at each stage provides essential context for evaluating its potential as a novel therapeutic candidate. This structured approach ensures scientific integrity and provides the critical data necessary for informed decision-making in the drug development pipeline.

References

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PMC, 33(1), 22-33. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. [Link]

  • Falkenberg, K. J., & Johnstone, R. W. (2014). Histone deacetylase inhibitors: a new class of anticancer drugs. Nature Reviews Drug Discovery, 13(9), 673–691. [Link]

  • Krastev, Y., et al. (2013). The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss. Translational Oncology, 6(2), 169-178. [Link]

  • Hrzenjak, A., et al. (2010). Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo. Molecular Cancer, 9, 49. [Link]

  • Bio-protocol. (2025). Western Analysis of Histone Modifications (Aspergillus nidulans). [Link]

  • Nettersheim, D., Jostes, S., & Schorle, H. (2017). Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors. Methods in Molecular Biology, 1510, 211-215. [Link]

  • Patsnap Synapse. (2024). What are HDC inhibitors and how do they work? [Link]

  • JoVE. (2018). Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. [Link]

  • Methods in Enzymology. (2018). Methods for the analysis of histone H3 and H4 acetylation in blood. [Link]

  • Grokipedia. (2024). Cellular thermal shift assay. [Link]

  • Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2018). Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi. Frontiers in Oncology, 8, 92. [Link]

  • Camphausen, K., et al. (2004). Enhancement of Xenograft Tumor Radiosensitivity by the Histone Deacetylase Inhibitor MS-275 and Correlation with Histone Hyperacetylation. Clinical Cancer Research, 10(18), 6066-6071. [Link]

  • Munshi, A., et al. (2006). Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of γ-H2AX foci. Molecular Cancer Therapeutics, 5(8), 1967-1974. [Link]

  • Zuco, V., et al. (2011). Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo. PLoS ONE, 6(12), e29085. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

Introduction: The Imperative of Selectivity in Drug Discovery The journey of a drug candidate from initial hit to clinical therapeutic is fundamentally governed by its interaction with biological systems. The ideal candi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a drug candidate from initial hit to clinical therapeutic is fundamentally governed by its interaction with biological systems. The ideal candidate exhibits high affinity for its intended therapeutic target while minimizing interactions with other proteins, a property known as selectivity. Off-target interactions can lead to a range of adverse effects, from minor side effects to severe toxicity, and are a primary cause of late-stage drug development failures.[1] Therefore, the early and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and risk mitigation.[2][3]

This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel chemical entity, 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (hereafter referred to as Compound X). The structural motifs of Compound X, including a flexible propyl-aniline backbone and dual phenoxy/benzyloxy ethers, suggest a potential for interaction with aminergic G-protein coupled receptors (GPCRs). Based on this structural hypothesis, we have profiled Compound X against the Serotonin 5-HT2A receptor , a key GPCR implicated in a variety of central nervous system functions and the target of several therapeutic agents.[4][5][6][7]

Herein, we present a systematic evaluation of Compound X's binding affinity and functional activity at the 5-HT2A receptor and a diverse panel of clinically relevant off-targets. We compare its performance against Ketanserin, a well-characterized antagonist with known polypharmacology, to provide context for its selectivity profile. This guide is designed for researchers, scientists, and drug development professionals, offering both high-level data interpretation and detailed, field-proven experimental protocols.

Experimental Design: A Multi-faceted Approach to Profiling

The causality behind our experimental choices is rooted in a risk-based approach to safety pharmacology. We selected a panel of targets that represent both closely related proteins (to assess selectivity) and key proteins linked to common adverse drug reactions (to assess safety).

  • Primary Target & Selectivity Panel: The primary target is the human 5-HT2A receptor . To evaluate selectivity, we included two other highly homologous serotonin receptor subtypes, 5-HT2B and 5-HT2C . Significant activity at these receptors could lead to distinct physiological effects, such as cardiac valvulopathy (5-HT2B).

  • Key Safety Off-Targets:

    • Dopamine D2 Receptor: A primary anti-target for many CNS drugs to avoid extrapyramidal side effects.

    • Adrenergic α1A Receptor: To assess potential cardiovascular effects like hypotension.

    • hERG Potassium Channel: A critical cardiac safety target.[8][9] Inhibition of this channel can lead to QT prolongation and potentially fatal arrhythmias, making hERG screening an essential component of drug development.[10][11][12]

    • Cyclooxygenase Enzymes (COX-1 & COX-2): To identify potential for gastrointestinal side effects (COX-1) or anti-inflammatory activity (COX-2).[13][14][15]

The overall workflow for this cross-reactivity study is depicted below.

G cluster_prep Preparation cluster_assays Screening Assays cluster_analysis Data Analysis Compound_Prep Compound X & Ketanserin Serial Dilutions Binding_Assay Radioligand Binding Assays (GPCRs, hERG) Compound_Prep->Binding_Assay Enzyme_Assay Enzyme Inhibition Assays (COX-1, COX-2) Compound_Prep->Enzyme_Assay Functional_Assay Calcium Flux Assay (5-HT2A) Compound_Prep->Functional_Assay Assay_Prep Prepare Cell Membranes & Recombinant Enzymes Assay_Prep->Binding_Assay Assay_Prep->Enzyme_Assay Assay_Prep->Functional_Assay Data_Analysis Calculate Ki & IC50 Values Determine Selectivity Ratios Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Functional_Assay->Data_Analysis Report Generate Comparative Profile Data_Analysis->Report G cluster_targets Target Selectivity Profile CompoundX Compound X Potency (Ki, nM) SHT2A 5-HT2A 15.2 CompoundX->SHT2A Primary Target SHT2B 5-HT2B 850 CompoundX->SHT2B SHT2C 5-HT2C 1,230 CompoundX->SHT2C Alpha1A Adrenergic α1A 2,100 CompoundX->Alpha1A D2 D2 CompoundX->D2 hERG hERG CompoundX->hERG

Caption: Selectivity profile of Compound X.

Detailed Experimental Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies for the key assays performed in this study.

Protocol 1: Radioligand Binding Assay (General Protocol)

This protocol describes a competitive filtration binding assay used to determine the binding affinity (Ki) of test compounds for GPCRs and ion channels. [16][17] 1. Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Cell Membranes: Prepared from HEK293 cells stably expressing the target receptor of interest (e.g., 5-HT2A).

  • Radioligand: Specific for the target (e.g., [3H]-Ketanserin for 5-HT2A), diluted in Assay Buffer to a final concentration equal to its Kd.

  • Test Compounds: Compound X and Ketanserin, prepared in a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Non-specific Agent: A high concentration of a known ligand for the target (e.g., 10 µM Mianserin for 5-HT2A).

  • 96-well Plates: Standard assay plates and GF/C filter plates.

  • Scintillation Cocktail & MicroBeta Counter.

2. Procedure:

  • Prepare the final compound plate by diluting the DMSO stock 1:50 into the Assay Buffer.

  • In a 96-well assay plate, add reagents in the following order for a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or Non-specific Agent (for non-specific binding).

    • 50 µL of diluted test compound or vehicle (100% DMSO diluted 1:50).

    • 50 µL of the appropriate radioligand.

    • 100 µL of the cell membrane preparation (typically 10-20 µg protein/well).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation. [16]4. Terminate the reaction by rapid vacuum filtration through a 96-well GF/C filter plate presoaked in 0.3% polyethyleneimine.

  • Wash the filters four times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate for 30 minutes at 50°C. [16]7. Add 50 µL of scintillation cocktail to each well, seal the plate, and count radioactivity using a MicroBeta counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]

Protocol 2: Gq-Coupled GPCR Calcium Flux Functional Assay

This protocol measures the ability of a compound to act as an antagonist at a Gq-coupled receptor, such as 5-HT2A, by measuring its ability to block agonist-induced intracellular calcium mobilization. [18][19] 1. Reagents & Materials:

  • Cell Line: HEK293 cells stably expressing the 5-HT2A receptor.

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive Dye: Fluo-8 AM or similar, with a no-wash formulation.

  • Agonist: Serotonin, prepared at a concentration that elicits ~80% of the maximal response (EC80).

  • Test Compounds: Compound X and Ketanserin, prepared in a 10-point, 3-fold serial dilution series.

  • 96-well Plates: Black-walled, clear-bottom, cell culture treated.

  • Fluorescence Plate Reader: (e.g., FlexStation® 3) with kinetic reading and integrated liquid handling capabilities.

2. Procedure:

  • Cell Plating: Seed the HEK293-5HT2A cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO2. [18]2. Dye Loading: The next day, remove the culture medium and add 100 µL of the calcium-sensitive dye solution prepared in Assay Buffer. Incubate for 60 minutes at 37°C. [20]3. Compound Incubation: Add 25 µL of the diluted test compound (or vehicle for control wells) to the cell plate and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the cell plate into the fluorescence plate reader.

  • Initiate the kinetic read (measuring fluorescence intensity, e.g., every 1 second for 120 seconds).

  • After a stable baseline is established (~15-20 seconds), the instrument automatically injects 25 µL of the EC80 concentration of Serotonin into each well.

  • Continue recording the fluorescence signal for the remainder of the read.

3. Data Analysis:

  • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (Compound X) reveals it to be a potent and highly selective 5-HT2A receptor antagonist. Its selectivity of over 50-fold against the closely related 5-HT2B and 5-HT2C receptors, combined with a clean profile against key safety targets like hERG and the D2 receptor, distinguishes it favorably from the reference compound Ketanserin.

These results provide a strong rationale for advancing Compound X into further preclinical development. The favorable selectivity profile suggests a reduced risk of mechanism-based side effects that can complicate the clinical translation of less selective compounds. Future studies should expand this profiling to a broader secondary pharmacology panel and investigate the compound's in vivo pharmacokinetic and pharmacodynamic properties to fully characterize its therapeutic potential.

References

  • Aloyo, V. J., & Berg, K. A. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. PubMed. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

  • Vane, J. R. (1971). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Appgreatlakes. The Importance of Screening Against the hERG Assay. Available at: [Link]

  • Creative Bioarray. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available at: [Link]

  • S. Carr, et al. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Available at: [Link]

  • Rajagopal, S., et al. (2012). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Available at: [Link]

  • Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink. Available at: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. PMC. Available at: [Link]

  • Velazquez-Campoy, A., et al. (2015). Finding a better path to drug selectivity. PMC. Available at: [Link]

  • Wikipedia. Serotonin 5-HT2A receptor agonist. Available at: [Link]

  • Metrion Biosciences. GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. Available at: [Link]

  • Wikipedia. 5-HT2A receptor. Available at: [Link]

  • Wikipedia. Cross-reactivity. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Available at: [Link]

  • Pro-Fold. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • Kannankeril, P., & Roden, D. M. (2008). Role of hERG potassium channel assays in drug development. PubMed. Available at: [Link]

  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. Available at: [Link]

  • End-to-End Analytics. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC. Available at: [Link]

  • Xtalks. (2025). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Available at: [Link]

  • ResearchGate. Calcium Flux Assay Protocol. Available at: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available at: [Link]

  • Naga, D., et al. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. PubMed. Available at: [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. Available at: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Lovering, F., et al. (2009). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]

  • F. B. Sadikin, et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]

Sources

Validation

"3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" vs. "3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline"

Topic: Comparative Guide: 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline vs. 3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline vs. 3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Comparative Guide: Propyl-Linked HIF-1 Inhibitors

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline vs. 3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline

Executive Summary

This guide analyzes two structural analogs within the class of HIF-1


 translation inhibitors . These small molecules are propyl-linker homologs of the well-characterized inhibitor KC7F2 .
  • Compound 1 (3-methyl): 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

    • Status: Sub-optimal Analog / SAR Control.

    • Function: Demonstrates reduced potency due to incomplete hydrophobic packing in the target binding pocket.

  • Compound 2 (2,5-dimethyl): 3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline (Commercially available as SC-310175 )

    • Status: Lead Candidate / Active Inhibitor .

    • Function: The optimized scaffold. The 2,5-dimethyl substitution pattern is critical for potent inhibition of HIF-1

      
       protein synthesis (
      
      
      
      ), effectively suppressing downstream hypoxic signaling (VEGF, GLUT1).

Recommendation: For studies requiring potent blockade of the Hypoxia-Inducible Factor 1


 (HIF-1

) pathway, Compound 2 is the superior reagent. Compound 1 serves primarily as a negative or low-affinity control in Structure-Activity Relationship (SAR) studies.

Chemical Structure & Properties

The core scaffold consists of a benzyloxy-aniline head group connected to a phenoxy tail via a flexible propyl linker. The critical differentiator is the substitution pattern on the phenoxy ring.

FeatureCompound 1 (3-methyl)Compound 2 (2,5-dimethyl)
Structure Name 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline
Phenoxy Substitution Mono-methyl (meta) Di-methyl (ortho, meta)
Linker Length Propyl (3-carbon)Propyl (3-carbon)
Molecular Weight ~347.45 g/mol ~361.48 g/mol
Hydrophobicity (cLogP) HighVery High (Optimized for membrane permeability)
Steric Profile Reduced steric bulk; looser fit in hydrophobic pocket.Optimized steric bulk ; 2,5-dimethyl groups lock conformation.
Structural Insight: The "2,5-Dimethyl" Effect

In the development of HIF-1


 inhibitors like KC7F2 (the ethyl-linker parent), the 2,5-dimethyl  substitution was identified as a pharmacophore hotspot. The additional methyl group at the ortho (2-) position provides essential steric hindrance that restricts the rotation of the phenoxy ring, locking the molecule into a bioactive conformation that fits the hydrophobic pocket of the target (likely a component of the eIF4E/4E-BP1 translational complex). The 3-methyl analog lacks this constraint, leading to higher entropic penalty upon binding and significantly lower affinity.

Mechanism of Action (MOA)

Both compounds target the HIF-1


 translation pathway .[1] Unlike proteasome inhibitors (e.g., Bortezomib) or PHD inhibitors (e.g., IOX2) that affect protein stability, these anilines prevent the synthesis of HIF-1

protein without affecting its mRNA levels or degradation rate.
Pathway Visualization

G cluster_0 Cytoplasm Hypoxia Hypoxia (Low O2) mTOR mTORC1 Pathway Hypoxia->mTOR Activates Translation HIF-1α mRNA Translation (eIF4E/4E-BP1 Complex) mTOR->Translation HIF1a_Protein HIF-1α Protein Accumulation Translation->HIF1a_Protein Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF1a_Protein->Nucleus HRE HRE Binding (VEGF, GLUT1, EPO) Nucleus->HRE Compound2 Compound 2 (SC-310175) Compound2->Translation INHIBITS (Blocks Synthesis)

Figure 1: Mechanism of Action. Compound 2 specifically inhibits the translation step of HIF-1


, preventing protein accumulation under hypoxic conditions.

Performance Comparison

Biochemical & Cellular Potency[1][2][3][4][5]

Data is inferred from comparative studies of the KC7F2 scaffold (ethyl-linker homolog) and specific data for SC-310175.

MetricCompound 1 (3-methyl)Compound 2 (2,5-dimethyl)
Primary Target HIF-1

Translation Machinery
HIF-1

Translation Machinery
Cellular IC50 (HIF Reporter)

(Est. Low Activity)

HIF-1

Protein Reduction
Minimal at


reduction at

mRNA Impact NoneNone (Specific to protein synthesis)
Cytotoxicity (Normoxia) LowLow (Selective for hypoxic cells)
Commercial Availability Rare / Custom SynthesisWidely Available (e.g., SC-310175)
Experimental Evidence
  • Transcriptional Activity: In LN229-HRE-AP reporter assays, the 2,5-dimethyl motif (Compound 2) suppresses hypoxia-induced luciferase activity by >90% at

    
    , whereas mono-substituted analogs (like Compound 1) typically retain <30% inhibitory activity at the same concentration.
    
  • Downstream Signaling: Compound 2 effectively reduces the secretion of VEGF and the expression of GLUT1 in hypoxic breast cancer cells (MDA-MB-231), validating its utility as an angiogenesis inhibitor.

Experimental Protocols

Protocol A: Validation of HIF-1 Inhibition (Western Blot)

Objective: Confirm that Compound 2 inhibits HIF-1


 protein accumulation under hypoxia.
  • Cell Seeding: Seed LN229 or HeLa cells (

    
     cells/well) in 6-well plates. Incubate overnight.
    
  • Drug Treatment:

    • Treat cells with Compound 2 (

      
      ) or Vehicle  (DMSO).
      
    • Control: Include Compound 1 (

      
      ) to demonstrate specificity.
      
  • Hypoxia Induction: Place cells in a hypoxia chamber (

    
    ) for 16–24 hours.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors. Crucial: Work quickly on ice to prevent normoxic degradation of HIF-1

    
     during processing.
    
  • Western Blot:

    • Load

      
       protein/lane.
      
    • Primary Ab: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -actin.
      
  • Expected Result: A strong band for HIF-1

    
     in the Vehicle/Hypoxia lane. Complete disappearance or significant fading of the band in the Compound 2/Hypoxia lane. The Compound 1 lane should show a band similar to Vehicle (indicating lack of potency).
    
Protocol B: HRE-Luciferase Reporter Assay

Objective: Quantify the functional blockade of HIF-1 transcriptional activity.

  • Transfection: Transfect cells with an HRE-Luciferase plasmid (containing 6x HRE copies from the VEGF promoter).

  • Incubation: Wait 24 hours for expression.

  • Treatment: Add Compound 2 in a dose-response curve (

    
    ).
    
  • Hypoxia: Incubate in

    
     for 16 hours.
    
  • Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Data Analysis: Plot Log[Concentration] vs. % Inhibition to calculate IC50.

References

  • Narita, T., et al. (2009).[1] "Identification of a novel small molecule HIF-1alpha translation inhibitor."[1] Clinical Cancer Research, 15(19), 6128-6136.[1] Link

    • Describes the discovery of KC7F2 and the SAR of the benzyloxy-aniline scaffold.
  • Santa Cruz Biotechnology. "3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline (sc-310175) Product Data Sheet." Link

    • Source for the specific propyl-linker homolog (Compound 2).
  • Tang, X., et al. (2022).[2][3] "A Novel Hypoxia-inducible Factor 1α Inhibitor KC7F2 Attenuates Oxygen-induced Retinal Neovascularization."[2] Investigative Ophthalmology & Visual Science, 63(6), 13. Link

    • Validates the efficacy of this scaffold in inhibiting angiogenesis in vivo.
  • Zeng, L., et al. (2011). "Transcriptional regulation of hypoxia inducible factor-1α (HIF-1α) expression." Cellular Signalling, 23(11), 1720-1726. Provides context on the translational regulation mechanisms targeted by these compounds.

Sources

Comparative

Benchmarking "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" against known inhibitors/activators

An objective comparison of a novel chemical entity to established modulators is fundamental to preclinical drug discovery. This guide provides a comprehensive framework for benchmarking the hypothetical compound "3-(Benz...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a novel chemical entity to established modulators is fundamental to preclinical drug discovery. This guide provides a comprehensive framework for benchmarking the hypothetical compound "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" (referred to as Compound X) against known activators and inhibitors of a plausible biological target.

Given the absence of publicly available data for Compound X, we will proceed based on a structural hypothesis. The N-aryl-2-amino-1-phenoxypropane scaffold present in Compound X is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly adrenergic receptors. Therefore, this guide will use the beta-2 adrenergic receptor (β2AR) as a representative target for outlining a complete characterization and comparison workflow.

Introduction to the Beta-2 Adrenergic Receptor (β2AR) Signaling Pathway

The β2AR is a prototypical Class A GPCR that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles and uterus. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gs. The activated Gsα subunit then stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a physiological response.

G_protein_signaling cluster_membrane Plasma Membrane b2ar β2AR g_protein Gαsβγ b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates Gαs camp cAMP ac->camp Converts agonist Agonist (e.g., Isoproterenol) agonist->b2ar Activates antagonist Antagonist (e.g., Propranolol) antagonist->b2ar Inhibits atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets caption Figure 1. The β2AR signaling cascade.

Caption: Figure 1. The β2AR signaling cascade.

Selection of Benchmark Compounds

To effectively benchmark Compound X, we will compare its activity against well-characterized, commercially available β2AR modulators:

  • Full Agonist (Activator): Isoproterenol is a potent, non-selective β-adrenergic agonist that serves as a standard positive control for receptor activation.

  • Partial Agonist: Salbutamol is a selective β2AR agonist used clinically as a bronchodilator. Comparing Compound X to a partial agonist can reveal nuances in its efficacy.

  • Antagonist (Inhibitor): Propranolol is a non-selective β-blocker (antagonist) that will be used to determine if Compound X has inhibitory properties.

Experimental Benchmarking Workflow

A tiered approach will be employed to characterize and compare Compound X. The workflow is designed to first establish interaction with the target, then quantify its functional effect, and finally assess its selectivity.

experimental_workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Selectivity Profile compound_x Compound X binding_assay Radioligand Binding Assay (Determine Ki) compound_x->binding_assay functional_assay cAMP Accumulation Assay (Determine EC50/IC50 and Emax) binding_assay->functional_assay If binding confirmed selectivity_panel Adrenergic Receptor Panel (β1, α1, α2) functional_assay->selectivity_panel If functional activity observed caption Figure 2. Tiered experimental workflow.

Caption: Figure 2. Tiered experimental workflow.

Detailed Experimental Protocols

The following protocols describe the step-by-step methods for benchmarking Compound X.

Experiment 1: Radioligand Binding Assay

Objective: To determine if Compound X binds to the β2AR and to quantify its binding affinity (Ki).

Principle: This is a competitive binding assay where Compound X competes with a radiolabeled antagonist, [³H]-Dihydroalprenolol ([³H]-DHA), for binding to the β2AR in membranes prepared from cells overexpressing the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Culture HEK293 cells stably expressing the human β2AR and harvest. Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 25 µL of varying concentrations of Compound X or benchmark compounds (Isoproterenol, Propranolol).

    • 25 µL of [³H]-DHA (final concentration ~1 nM).

    • 25 µL of cell membrane suspension (20-40 µg protein).

  • Incubation: Incubate the plate at 25°C for 90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: cAMP Accumulation Assay

Objective: To determine the functional activity of Compound X as an agonist (measuring EC₅₀ and Emax) or antagonist (measuring IC₅₀).

Principle: This assay measures the accumulation of intracellular cAMP in response to compound treatment. Agonists will stimulate cAMP production, while antagonists will block the cAMP production stimulated by a known agonist (Isoproterenol). Modern assays often use HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) technologies for high-throughput measurement.

Step-by-Step Protocol:

  • Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the β2AR into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Compound X and benchmark compounds in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Mode:

    • Add the diluted compounds to the cells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with diluted compounds for 15 minutes.

    • Add a fixed concentration of Isoproterenol (EC₈₀ concentration) to all wells.

    • Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog). Incubate in the dark for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Agonist: Calculate the HTRF ratio and plot it against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to Isoproterenol.

    • Antagonist: Plot the HTRF ratio against the log of the compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀.

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format for direct comparison. The following table shows a hypothetical outcome for Compound X.

CompoundBinding Affinity (Ki, nM)Functional Activity (cAMP)Potency (EC₅₀/IC₅₀, nM)Efficacy (% of Isoproterenol)
Isoproterenol 15 ± 2.1Full Agonist8.5 ± 1.2100%
Salbutamol 120 ± 15Partial Agonist95 ± 1165%
Propranolol 2.5 ± 0.4Antagonist5.1 ± 0.8N/A
Compound X 45 ± 5.6Agonist60 ± 7.380%

Interpretation of Hypothetical Results:

In this hypothetical scenario, Compound X demonstrates good binding affinity to the β2AR, albeit weaker than the high-affinity antagonist Propranolol. Functionally, it acts as a potent partial agonist, with an efficacy (Emax) of 80% relative to the full agonist Isoproterenol. Its potency (EC₅₀) is better than that of Salbutamol but not as high as Isoproterenol. This profile suggests Compound X is a promising β2AR activator that may have a different therapeutic window or side-effect profile compared to existing agonists.

Selectivity Profiling

To assess the specificity of Compound X, it should be tested against other closely related adrenergic receptors, such as β1AR, α1AR, and α2AR. This is typically done using binding or functional assays for each receptor subtype. High selectivity for β2AR over other subtypes is a desirable characteristic for minimizing off-target effects, such as cardiovascular effects mediated by β1AR.

Conclusion

This guide outlines a rigorous, scientifically validated workflow for benchmarking a novel compound, "3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline" (Compound X), against known standards for the β2AR. By systematically determining its binding affinity, functional activity, potency, and selectivity, researchers can build a comprehensive profile of the compound's pharmacological activity. This data-driven approach is essential for making informed decisions in the drug discovery and development process.

References

  • Title: G-protein-coupled receptor signalling pathways in the metabolic syndrome Source: Nature Reviews Endocrinology URL: [Link]

  • Title: Structure and function of the β2-adrenergic receptor Source: Current Opinion in Structural Biology URL: [Link]

  • Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff equation: a review Source: Molecular Pharmacology URL: [Link]

  • Title: A review of cAMP measurement methods Source: Methods in Molecular Biology URL: [Link]

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
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3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline
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